(4-Aminopyrimidin-5-yl)boronic acid

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(4-Aminopyrimidin-5-yl)boronic acid is a heteroaryl boronic acid building block bearing an ortho-amino substituent on the pyrimidine ring. The compound (CAS 1356054-72-2, molecular formula C₄H₆BN₃O₂, molecular weight 138.92 g/mol) features a boronic acid moiety at the pyrimidine 5-position and a primary amine at the 4-position, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds at the heteroaryl 5-position.

Molecular Formula C4H6BN3O2
Molecular Weight 138.92 g/mol
Cat. No. B8725043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopyrimidin-5-yl)boronic acid
Molecular FormulaC4H6BN3O2
Molecular Weight138.92 g/mol
Structural Identifiers
SMILESB(C1=CN=CN=C1N)(O)O
InChIInChI=1S/C4H6BN3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H,(H2,6,7,8)
InChIKeyBTODFLBMNZUMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminopyrimidin-5-yl)boronic Acid: CAS 1356054-72-2 Procurement Guide


(4-Aminopyrimidin-5-yl)boronic acid is a heteroaryl boronic acid building block bearing an ortho-amino substituent on the pyrimidine ring. The compound (CAS 1356054-72-2, molecular formula C₄H₆BN₃O₂, molecular weight 138.92 g/mol) features a boronic acid moiety at the pyrimidine 5-position and a primary amine at the 4-position, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds at the heteroaryl 5-position . The compound is commercially available at 98% purity from specialty chemical suppliers . This substitution pattern—specifically the 4-amino-5-boronic acid arrangement on the pyrimidine scaffold—determines its synthetic utility as an intermediate for generating 4-amino-5-aryl/heteroaryl pyrimidines, a core substructure in kinase inhibitor medicinal chemistry [1].

Why (4-Aminopyrimidin-5-yl)boronic Acid Cannot Be Replaced by Generic 5-Pyrimidinylboronic Acids


The pyrimidine boronic acid family is not a uniform commodity class. Positional isomerism, ring electronics, and the presence or absence of exocyclic substituents fundamentally alter cross-coupling reactivity, intermediate stability, and the downstream synthetic value of the resulting products. (4-Aminopyrimidin-5-yl)boronic acid differs critically from the parent 5-pyrimidinylboronic acid (CAS 109299-78-7, MW ~124 g/mol) and from the regioisomeric 2-aminopyrimidine-5-boronic acid (CAS 936250-22-5) . The ortho-amino group adjacent to the boronic acid in (4-aminopyrimidin-5-yl)boronic acid introduces electronic perturbation, hydrogen-bonding capacity, and a nucleophilic handle unavailable in the unsubstituted analog. Conversely, the 2-amino isomer places the boronic acid at the same 5-position but with the amino group at the 2-position, resulting in different resonance effects and potentially distinct coupling efficiency with aryl halides. Generic procurement decisions that treat all pyrimidinylboronic acids as interchangeable risk failed coupling reactions, diminished yields, or the production of a regioisomeric product library that does not match the target medicinal chemistry scaffold.

Quantitative Differentiation Evidence for (4-Aminopyrimidin-5-yl)boronic Acid


Ortho-Amino vs. Unsubstituted Pyrimidine Boronic Acids: Comparison of Physical Form and Molecular Weight

The introduction of the 4-amino group onto the 5-pyrimidinylboronic acid scaffold produces measurable differences in molecular properties that affect handling and formulation. (4-Aminopyrimidin-5-yl)boronic acid (CAS 1356054-72-2) has a molecular weight of 138.92 g/mol and a calculated LogP of -0.578 . In contrast, the unsubstituted 5-pyrimidinylboronic acid (CAS 109299-78-7) has a molecular weight of approximately 123.9 g/mol (C₄H₅BN₂O₂) . The difference of ~15 mass units corresponds to the replacement of hydrogen with an amino group (NH₂), and the calculated LogP for the unsubstituted analog is approximately 0.1–0.3 , reflecting the increased hydrophilicity conferred by the 4-amino substituent.

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Regioisomeric Differentiation: 4-Amino vs. 2-Amino Pyrimidine-5-boronic Acids

Two regioisomeric aminopyrimidine-5-boronic acids exist: the 4-amino isomer (target compound) and the 2-amino isomer (CAS 936250-22-5). These compounds are distinct chemical entities with different CAS numbers (1356054-72-2 vs. 936250-22-5), different InChIKeys, and therefore non-identical physical and reactive properties. (4-Aminopyrimidin-5-yl)boronic acid has the InChIKey BTODFLBMNZUMKB-UHFFFAOYSA-N . The 2-aminopyrimidine-5-boronic acid pinacol ester is a separately catalogued compound (CAS 402960-38-7) with distinct synthetic utility . The position of the amino group alters the electron density at the boron-bearing C5 position via resonance effects. In the 4-amino isomer, the amino group is ortho to the boronic acid; in the 2-amino isomer, the amino group is meta to the boronic acid. This positional difference is expected to influence the rate of transmetalation in Suzuki couplings and the stability of the boronic acid toward protodeboronation.

Regioisomer selection Medicinal chemistry Kinase inhibitor synthesis

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple specialty chemical suppliers with defined purity specifications. Fluorochem supplies (4-aminopyrimidin-5-yl)boronic acid at 98% purity, with documented MDL number MFCD24627713, SDS availability, and hazard classification (GHS07; H302, H315, H319, H335) . AK Sci offers the compound (Catalog 8045EU) with long-term cool, dry storage recommendation and non-hazardous transport classification . The compound is classified as a research-use-only (RUO) building block . In comparison, the unsubstituted 5-pyrimidinylboronic acid is also commercially available but has a higher molecular weight for its crystalline form (~198 g/mol due to hydration/coordination) [1], reflecting different solid-state behavior that may affect weighing accuracy and formulation in automated synthesis platforms.

Reagent procurement Purity specification Quality assurance

Ortho-Amino-Boronic Acid Proximity: Synthetic Access to 4-Amino-5-Arylpyrimidine Scaffolds

The 4-amino-5-boronic acid substitution pattern on the pyrimidine ring provides direct synthetic access to 4-amino-5-arylpyrimidines via a single Suzuki-Miyaura coupling. This scaffold is explicitly claimed in patent literature for mTOR kinase and PI3K kinase inhibitors, where Suzuki coupling of a 4-amino-5-boronic acid/ester with an aryl halide is a key synthetic step [1]. In contrast, the unsubstituted 5-pyrimidinylboronic acid yields 5-arylpyrimidines lacking the amino group, which would require a separate amination step (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig coupling) to install the amino functionality post-coupling . The amino group ortho to the boronic acid may also influence coupling rates: ortho-substituted arylboronic acids generally exhibit slower transmetalation but can provide higher selectivity in challenging cross-couplings with heteroaryl halides [2].

Suzuki-Miyaura coupling Heterocyclic synthesis Kinase inhibitor building blocks

Microwave-Assisted Suzuki Coupling of Pyrimidyl Tosylates: Class-Level Reactivity of Pyrimidine Boronic Acids

A study investigating the Suzuki-Miyaura coupling of 4-pyrimidyl tosylates with aryl, heteroaryl, and alkyl boronic acids reported good-to-excellent yields of 4-substituted pyrimidines after one hour of microwave irradiation in water at 100°C [1]. While this study did not specifically evaluate (4-aminopyrimidin-5-yl)boronic acid, it establishes a class-level precedent that pyrimidine boronic acids are competent coupling partners under microwave-assisted aqueous conditions. The 4-amino-5-boronic acid substitution pattern of the target compound places the boronic acid at the 5-position of pyrimidine, which is electronically distinct from the 4-position studied. However, the demonstration that heteroaryl boronic acids can couple efficiently with pyrimidine electrophiles under mild aqueous microwave conditions supports the feasibility of employing (4-aminopyrimidin-5-yl)boronic acid as a boronic acid coupling partner in similar protocols.

Microwave synthesis Green chemistry Heteroaryl coupling

Positional Specificity of the Boronic Acid Group in Aminopyrimidine Building Blocks

Among commercially available aminopyrimidine boronic acids, the position of the boronic acid group determines which carbon of the pyrimidine ring undergoes functionalization. (4-Aminopyrimidin-5-yl)boronic acid places the boronic acid exclusively at C5, leaving C2 and C6 unfunctionalized and available for subsequent derivatization. The regioisomeric 2-aminopyrimidine-5-boronic acid also places the boronic acid at C5 but with the amino group at C2 . The parent 5-pyrimidinylboronic acid lacks the amino group entirely . Each of these building blocks produces a different substitution pattern in the final coupled product: 4-amino-5-arylpyrimidine vs. 2-amino-5-arylpyrimidine vs. 5-arylpyrimidine. The 4-amino-5-arylpyrimidine motif is particularly prevalent in ATP-competitive kinase inhibitors, where the 4-amino group participates in hinge-binding interactions with the kinase active site [1].

Regioselective coupling Building block selection Pyrimidine functionalization

Defined Application Scenarios for (4-Aminopyrimidin-5-yl)boronic Acid


Synthesis of 4-Amino-5-Arylpyrimidine Libraries for Kinase Inhibitor SAR

As established in Section 3, (4-aminopyrimidin-5-yl)boronic acid provides direct, one-step access to 4-amino-5-arylpyrimidines via Suzuki-Miyaura coupling [1]. This scaffold is explicitly claimed in patent literature for mTOR and PI3K kinase inhibitors [1]. The 4-amino group ortho to the coupling site (C5) remains intact during cross-coupling, enabling rapid exploration of C5 aryl/heteroaryl diversity without requiring post-coupling amination. This synthetic efficiency supports parallel library synthesis for structure-activity relationship (SAR) campaigns targeting ATP-competitive kinase inhibitors. Researchers should verify the 98% purity specification prior to use and store the compound in a cool, dry environment to maintain boronic acid integrity.

Microwave-Assisted Aqueous Suzuki Coupling for Green Chemistry Workflows

Pyrimidine boronic acids have been demonstrated to undergo efficient Suzuki coupling with 4-pyrimidyl tosylates under microwave irradiation in water at 100°C, yielding 4-substituted pyrimidines in good-to-excellent yields within one hour [2]. While direct data for (4-aminopyrimidin-5-yl)boronic acid under these exact conditions is not available, the compound's lower LogP (-0.578) relative to unsubstituted pyrimidinylboronic acids suggests favorable aqueous solubility, making it a suitable candidate for adaptation to this green chemistry protocol. The one-hour reaction time represents a significant reduction from conventional thermal Suzuki conditions, which typically require overnight heating.

Precision Building Block Procurement for 4-Amino-5-Arylpyrimidine Pharmacophores

The 4-amino-5-arylpyrimidine motif is a validated hinge-binding scaffold in multiple kinase inhibitor programs [1]. Procurement of (4-aminopyrimidin-5-yl)boronic acid (CAS 1356054-72-2, MDL MFCD24627713) ensures the correct regioisomer is obtained. Substitution with the 2-amino isomer (CAS 936250-22-5) or the unsubstituted 5-pyrimidinylboronic acid (CAS 109299-78-7) will produce a different final product after Suzuki coupling, with altered biological activity. The target compound is available from multiple vendors at 98% purity with full SDS documentation , supporting reproducible synthetic outcomes in medicinal chemistry campaigns.

Synthesis of Functionalized Pyrimidines Requiring Orthogonal Reactivity at C5

The boronic acid at C5 in (4-aminopyrimidin-5-yl)boronic acid provides orthogonal reactivity to the 4-amino group, enabling sequential functionalization strategies. After C5 Suzuki coupling, the 4-amino group remains available for subsequent transformations (e.g., acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling). This contrasts with the unsubstituted 5-pyrimidinylboronic acid , which lacks the amino handle and would require separate installation via nucleophilic aromatic substitution at C4 post-coupling—a step that may be incompatible with certain C5 aryl substituents. The ortho-amino group may also participate in directing-group chemistry or serve as a hydrogen-bond donor/acceptor in supramolecular applications.

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